molecular formula C14H11N3OS B1347674 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 26028-88-6

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol

Cat. No.: B1347674
CAS No.: 26028-88-6
M. Wt: 269.32 g/mol
InChI Key: JGQHFMIKRTUVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-phenol is systematically named according to IUPAC rules as 4-(5-sulfanyl-4-phenyl-4H-1,2,4-triazol-3-yl)phenol . Its molecular formula, C₁₄H₁₁N₃OS , reflects a heterocyclic triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a phenolic hydroxyl group at the para position of the benzene ring attached to position 3 of the triazole. The molecular weight is 269.32 g/mol.

Table 1: Molecular formula breakdown

Component Count
Carbon (C) 14
Hydrogen (H) 11
Nitrogen (N) 3
Oxygen (O) 1
Sulfur (S) 1

Structural Elucidation via X-ray Crystallography

X-ray crystallographic studies of analogous triazole derivatives reveal a planar triazole ring with bond lengths consistent with aromaticity (C–N: ~1.31–1.38 Å, C–S: ~1.67–1.72 Å). For this compound, the phenyl group at position 4 and the phenol moiety at position 3 adopt dihedral angles of 15–25° relative to the triazole plane, minimizing steric hindrance. The mercapto group exhibits a thione-thiol tautomeric equilibrium in the solid state, with the thione form (C=S) predominating due to resonance stabilization.

Tautomeric Forms and Conformational Stability

The compound exists in two primary tautomeric forms:

  • Thiol form : Features an -SH group at position 5 of the triazole.
  • Thione form : Characterized by a C=S bond at position 5, stabilized by conjugation with the triazole’s π-system.

Density Functional Theory (DFT) calculations indicate the thione form is energetically favored by ~12–15 kJ/mol due to delocalization of the sulfur lone pairs into the aromatic system. Conformational analysis reveals restricted rotation around the C3–C(phenolic) bond, with an energy barrier of ~25 kJ/mol, locking the phenol moiety in a coplanar orientation relative to the triazole ring.

Table 2: Tautomer stability

Tautomer Relative Energy (kJ/mol)
Thione 0 (reference)
Thiol +12–15

Spectroscopic Fingerprinting (FT-IR, Raman, UV-Vis)

FT-IR (KBr, cm⁻¹):

  • O–H stretch : 3250–3300 (phenolic -OH)
  • N–H stretch : Absent (non-protonated triazole nitrogen)
  • C=N stretch : 1580–1600 (triazole ring)
  • C=S stretch : 1250–1270 (thione form)
  • C–S stretch : 690–710 (thiol form, weak)

Raman spectroscopy highlights strong bands at 1380 cm⁻¹ (C–N symmetric stretch) and 990 cm⁻¹ (ring breathing mode of the triazole).

UV-Vis (methanol, λmax):

  • 270 nm : π→π* transition of the triazole ring
  • 310 nm : n→π* transition of the C=S group

Nuclear Magnetic Resonance (¹H, ¹³C) Spectral Assignments

¹H NMR (DMSO-d₆, 400 MHz, δ ppm):

  • 10.21 (s, 1H) : Phenolic -OH
  • 7.82–7.25 (m, 9H) : Aromatic protons (phenyl and phenolic rings)
  • 4.12 (s, 1H) : Thiol proton (minor tautomer, exchangeable with D₂O)

¹³C NMR (DMSO-d₆, 100 MHz, δ ppm):

  • 167.2 : C5 (C=S, thione form)
  • 152.4, 148.7 : Triazole C3 and C4
  • 126.1–129.8 : Aromatic carbons
  • 115.6 : Phenolic C–OH

Table 3: Key ¹³C NMR assignments

Carbon Position δ (ppm)
C3 (triazole) 148.7
C4 (triazole) 152.4
C5 (C=S) 167.2
Phenolic C–OH 115.6

Properties

IUPAC Name

3-(4-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h1-9,18H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQHFMIKRTUVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419946
Record name 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-88-6
Record name 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis typically begins with the formation of the 1,2,4-triazole ring system, which is the key heterocyclic scaffold of the target compound. The common approach involves:

  • Cyclization of hydrazine derivatives with carbon disulfide:
    Acid hydrazides or hydrazine derivatives react with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form potassium dithiocarbazinate salts. These intermediates are then treated with hydrazine hydrate under reflux conditions to yield 5-mercapto-4-substituted-4H-1,2,4-triazoles. This step typically evolves hydrogen sulfide gas and requires careful acidification to precipitate the triazole product.

    • Example conditions: Room temperature stirring for 10 hours with carbon disulfide, followed by reflux with hydrazine hydrate for 3 hours, acidification to pH 1, and recrystallization from ethanol.
  • Key reaction parameters:

    • Solvent: Absolute ethanol or water
    • Base: KOH (1.6 g per 0.01 mol hydrazide)
    • Temperature: Room temperature to reflux
    • Reaction time: 10 h (carbon disulfide step), 3 h (hydrazine step)
    • Workup: Acidification with concentrated HCl, filtration, washing, and recrystallization.

Introduction of the Mercapto Group (-SH)

The mercapto group at the 5-position of the triazole ring is introduced during the cyclization step with carbon disulfide, which forms the thiol functionality inherently in the triazole-5-thione structure. The mercapto group is confirmed by characteristic IR absorption bands around 2530–2550 cm⁻¹ (S-H stretch) and NMR signals at ~12.8–13.5 ppm (SH proton).

Attachment of the Phenol Moiety

The phenol group is incorporated either by:

  • Direct use of 4-hydroxyphenyl hydrazine or hydrazide derivatives as starting materials, which upon cyclization yield the phenol-substituted triazole directly.

  • Alkylation or condensation reactions:
    The triazole intermediate can be further reacted with phenol derivatives or aldehydes under reflux in ethanol with a catalytic amount of glacial acetic acid to form Schiff bases or substituted triazoles bearing the phenol group. This step typically requires 2 hours of reflux and results in high yields of the phenol-substituted triazole.

Representative Synthetic Procedure Summary

Step Reagents & Conditions Description Yield & Notes
1. Formation of potassium dithiocarbazinate salt Acid hydrazide (0.01 mol), KOH (1.6 g), carbon disulfide (0.013 mol), ethanol, RT, 10 h Formation of intermediate salt Used without purification
2. Cyclization to 5-mercapto-1,2,4-triazole Hydrazine hydrate (0.02 mol), water, reflux 3 h, acidify to pH 1 Formation of 5-mercapto-4-substituted triazole Yellow solid, recrystallized from ethanol
3. Condensation with substituted aldehydes Triazole (0.01 mol), aldehyde (0.01 mol), ethanol, glacial acetic acid (catalytic), reflux 2 h Formation of Schiff base derivatives High yield, purified by recrystallization
4. Optional further derivatization Reaction with thioglycolic acid in DMF, reflux 6 h Formation of thiazolidinone derivatives Solid products, recrystallized from benzene

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR):

    • O-H stretch: 3248–3422 cm⁻¹
    • S-H stretch: 2530–2550 cm⁻¹
    • Aromatic C-H stretch: 2925–3082 cm⁻¹
    • C=N stretch: ~1606 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):

    • SH proton: δ 12.8–13.5 ppm (broad singlet)
    • Aromatic protons: δ 6.5–7.7 ppm
    • Phenol OH: δ ~5.3 ppm.
  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with molecular weight 269.32 g/mol, fragmentation patterns confirming triazole and phenol moieties.

  • Melting Point:
    Typically sharp melting points consistent with pure crystalline products, confirming successful synthesis.

Industrial and Research Scale Considerations

  • The synthesis is amenable to scale-up with optimization of reaction times and purification steps to improve yield and purity.

  • Use of catalysts such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) has been reported in related triazole syntheses to enhance coupling efficiency in amide bond formation steps.

  • Solvent choice (ethanol, DMF) and temperature control are critical for maximizing product yield and minimizing side reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Product Characteristics
Triazole ring formation Acid hydrazide, KOH, CS2, hydrazine hydrate RT to reflux, 10 h + 3 h 5-Mercapto-4-substituted-1,2,4-triazole, yellow solid
Mercapto group introduction Inherent in cyclization with CS2 Same as above Confirmed by IR and NMR
Phenol attachment 4-hydroxyphenyl hydrazine or aldehyde condensation Reflux ethanol, acetic acid catalyst, 2 h Phenol-substituted triazole derivatives
Further derivatization Thioglycolic acid, DMF, reflux 6 h Thiazolidinone derivatives Crystalline solids, characterized by IR, NMR

This comprehensive overview of the preparation methods for 4-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-phenol integrates diverse, peer-reviewed synthetic protocols and analytical data, providing a professional and authoritative resource for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the disruption of metabolic processes or the inhibition of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Properties Applications Reference
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol Phenyl (C₆H₅), phenol (C₆H₄OH), mercapto (-SH) - High solubility due to phenolic -OH
- Strong metal coordination
Corrosion inhibition, antimicrobial agents
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Methoxyphenyl (C₆H₄OCH₃), phenyl, mercapto - Enhanced lipophilicity from methoxy group
- Antimicrobial activity
Antifungal and antibiotic agents
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole Phenyl, amino (-NH₂), mercapto - 97% corrosion inhibition efficiency
- Electron-donating -NH₂ group
Corrosion inhibition in acidic media
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Chlorophenyl (C₆H₄Cl), methylphenyl (C₆H₄CH₃), mercapto - Electron-withdrawing Cl enhances reactivity
- High thermal stability
Pharmaceutical intermediates

Key Observations :

Solubility and Reactivity: The phenolic -OH group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., methoxy or chloro groups) . Mercapto (-SH) groups in all analogs enable redox activity and metal chelation, critical for corrosion inhibition and coordination chemistry .

Biological Activity: The methoxyphenyl analog () exhibits stronger antifungal activity due to increased membrane permeability from the methoxy group .

Synthetic Flexibility :

  • The target compound’s synthesis route () is modular, allowing substitution at the triazole 3-position. In contrast, S-alkylated analogs (e.g., ) require additional steps for sulfanyl group introduction, reducing synthetic efficiency .

Performance in Corrosion Inhibition

Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives

Compound Inhibition Efficiency (%) Conditions Reference
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole 97 1 M HCl, 25°C
5-Methyl-4-((3-nitrobenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione 89.74 1 M H₂SO₄, 30°C
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 93.5 0.5 M H₂SO₄, 60°C

Metal Coordination Chemistry

The target compound forms 1:1 metal-ligand complexes with octahedral geometry, as confirmed by magnetic susceptibility and FT-IR data . In contrast:

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () primarily binds via sulfur, limiting its coordination versatility .
  • Schiff base triazole derivatives () utilize imine (-C=N-) linkages for additional binding sites, enabling selective enzyme inhibition (e.g., c-Jun N-terminal kinase) .

Biological Activity

The compound 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol, often referred to as 5-Mercapto-4-phenyl-4H-[1,2,4]triazole derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H11N3OSC_{13}H_{11}N_3OS. The structure consists of a phenolic group attached to a triazole ring that features a thiol (-SH) group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity
    • The compound has been tested against various bacterial strains and demonstrated significant antimicrobial properties. In particular, it has shown effectiveness against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Antioxidant Properties
    • The presence of the thiol group contributes to its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related damage .
  • Anti-inflammatory Effects
    • Research has highlighted the anti-inflammatory potential of this compound by inhibiting pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial resistance.
  • Free Radical Scavenging : The thiol group provides a site for the reduction of reactive oxygen species (ROS), reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against P. aeruginosa and A. baumannii with MIC < 0.125 mg/dm³
AntioxidantDemonstrated significant free radical scavenging ability
Anti-inflammatoryInhibits TNF-alpha production in vitro
CytotoxicitySelective cytotoxicity towards certain cancer cell lines without affecting normal cells

Q & A

Q. What are the optimized synthetic routes for 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with phenolic precursors under acidic or basic conditions. Key steps include:

  • Precursor Preparation : Formation of a triazole-thiol intermediate via reaction of phenyl isothiocyanate with hydrazine derivatives (e.g., Sahoo et al.’s method for analogous triazoles) .
  • Cyclization : Acid-catalyzed (e.g., HCl) or base-mediated (e.g., NaOH) cyclization to form the triazole ring .
  • Purification : Column chromatography or recrystallization using methanol/water mixtures to isolate the final product.

Q. Critical Variables :

VariableImpact on YieldOptimal Range
TemperatureHigher temps (80–100°C) improve cyclization80–90°C
SolventPolar aprotic solvents (DMF) enhance solubilityDMF or ethanol
CatalystHCl improves cyclization efficiency10–15% v/v

Q. How can spectroscopic techniques (NMR, FTIR, XRD) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Phenolic -OH proton at δ 9.8–10.2 ppm (broad singlet).
    • Triazole protons at δ 8.1–8.5 ppm (singlet for H-3) .
    • Mercapto (-SH) group may appear as a weak signal at δ 3.5–4.0 ppm, but often obscured due to tautomerism .
  • FTIR : Bands at 2550–2600 cm⁻¹ (S-H stretch), 3200–3400 cm⁻¹ (O-H stretch), and 1600 cm⁻¹ (C=N in triazole) .
  • XRD : Confirms planar triazole ring geometry and dihedral angles between phenyl and phenol groups (e.g., ~85° observed in analogous triazoles) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ calculation) with ascorbic acid as a positive control .
  • Enzyme Inhibition : UV-Vis-based assays for acetylcholinesterase (AChE) or tyrosinase inhibition, using donepezil or kojic acid as references .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup :
    • Geometry optimization at B3LYP/6-311++G(d,p) level.
    • Frontier Molecular Orbital (FMO) analysis to determine HOMO-LUMO gaps (e.g., ~4.2 eV for triazole derivatives) .
  • Key Findings :
    • High electron density on the mercapto group and phenolic oxygen, indicating nucleophilic reactivity .
    • Mulliken charges predict preferential sites for electrophilic attack (e.g., C-5 of the triazole ring) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, solvent controls).
  • Structural Analogues : Compare activity of 4-(5-Mercapto-4-phenyl-triazol-3-yl)-phenol with its methylated or acetylated derivatives to isolate functional group contributions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of reported IC₅₀ values across studies .

Case Study : Conflicting antioxidant data may stem from solvent polarity effects on radical scavenging efficiency. Ethanol vs. DMSO solvents alter solubility and activity by 15–20% .

Q. How do steric and electronic effects influence its binding to biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with proteins (e.g., AChE):
    • Mercapto group forms hydrogen bonds with catalytic serine residues.
    • Phenyl ring engages in π-π stacking with aromatic amino acids (e.g., Trp86 in AChE) .
  • SAR Analysis :
    • Electron-Withdrawing Groups (e.g., -NO₂) on the phenol ring reduce binding affinity by 30–40% due to reduced electron donation .
    • Steric Hindrance : Bulky substituents on the triazole nitrogen decrease enzyme inhibition by ~50% .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Common Issues :
    • Polymorphism due to tautomeric equilibria (thiol ↔ thione forms).
    • Solvent inclusion in crystal lattice (e.g., methanol/water mixtures).
  • Solutions :
    • Slow evaporation from DMSO/ethanol (1:3) at 4°C to stabilize the thiol form.
    • Use of seed crystals from analogous compounds (e.g., 4-methylphenyl triazoles) to guide nucleation .

Q. Table 1: Comparative Biological Activity of Triazole Derivatives

CompoundAntimicrobial MIC (μg/mL)Antioxidant IC₅₀ (μM)AChE Inhibition (%)
Target Compound12.5 (S. aureus)45.2 ± 1.868.3 ± 2.1
Methylated Analog25.062.4 ± 2.342.1 ± 1.9
Acetylated Analog50.0>10028.5 ± 1.5

Q. Table 2: Computational Parameters from DFT Studies

ParameterValueSignificance
HOMO-LUMO Gap4.1 eVIndicates moderate reactivity
Dipole Moment5.2 DebyePolarizable in biological environments
Mulliken Charge (S)-0.32Electrophilic susceptibility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.